molecular formula C7H14O B1595814 2-Methyl-5-hexen-3-ol CAS No. 32815-70-6

2-Methyl-5-hexen-3-ol

Cat. No. B1595814
CAS RN: 32815-70-6
M. Wt: 114.19 g/mol
InChI Key: JKGMJZOZIJHPOH-UHFFFAOYSA-N
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Description

2-Methyl-5-hexen-3-ol is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da . It is also known by other names such as 2-Methylhex-5-en-3-ol and Allyl isopropyl carbinol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-hexen-3-ol consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is JKGMJZOZIJHPOH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyl-5-hexen-3-ol has a density of 0.8±0.1 g/cm3, a boiling point of 149.5±9.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±6.0 kJ/mol and a flash point of 53.1±8.6 °C . The compound has a molar refractivity of 35.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 137.4±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

2-Methyl-5-hexen-3-ol plays a significant role in chemical synthesis. For example, it has been used in the annulation of 5-Methyl-5-hexen-1-ols with aldehydes, catalyzed by Platinum(II), to synthesize tetrahydropyrans, which are crucial in the construction of cyclic ethers found in biologically active organic molecules (Miura et al., 2008). Additionally, its epoxidation has been explored, leading to the formation of significant compounds such as 5,5-Dimethyltetrahydrofurfuryl alcohol (Penninger & Weyerstahl, 1978).

Reaction Mechanisms

The compound is also a subject of study in reaction mechanisms. Research has investigated its reactions with H3O+, NO+, and O2+ ions, offering insights into the rate constants and product ion distributions in these reactions. This knowledge is crucial for the understanding of chemical ionization techniques in analytical chemistry (Schoon et al., 2007).

Material Science and Catalysis

In material science, 2-Methyl-5-hexen-3-ol has applications in the development of polymers. For instance, it has been used in the copolymerization of ethylene and 5-hexen-1-ol, creating copolymers with alternating structures, which could have various industrial applications (Hagihara et al., 2001).

Environmental and Atmospheric Studies

The compound is also relevant in environmental and atmospheric studies. Its reactions with hydroxyl radicals have been analyzed, providing insights into the environmental impacts of volatile vegetative emissions and their transformation products, which are important for understanding atmospheric chemistry and environmental pollution (Reisen et al., 2003).

Safety And Hazards

2-Methyl-5-hexen-3-ol is classified as a flammable liquid according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . In case of fire, CO2, dry chemical, or foam can be used for extinction .

properties

IUPAC Name

2-methylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGMJZOZIJHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880706
Record name 2-methyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-hexen-3-ol

CAS RN

32815-70-6
Record name 2-Methyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032815706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
PK Jadhav, KS Bhat, PT Perumal… - The Journal of Organic …, 1986 - ACS Publications
… 2- Methyl-5-hexen-3-ol (8d). The 2-methylpropionaldehyde (4.53 mL, 50 mmol) was added slowly to Ipc2BCH2CH=CH2 in ethyl ether (50 mmol, method A) and then cooled at -78 C. …
Number of citations: 472 pubs.acs.org
HC Brown, PK Jadhav - Journal of the American Chemical Society, 1983 - ACS Publications
(Ipc2BCH2CH= CH2), has been conveniently prepared and successfully utilizedfor asymmetric carbon-carbon bond formation. Thus, 5-chlorodiisopinocampheylborane (Ipc2BCl), …
Number of citations: 683 pubs.acs.org
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
Number of citations: 153 www.sciencedirect.com
TG Ajithkumar, S Thomas, L Mathew - Environmental and Experimental …, 2021 - journal.lu.lv
Helicanthes elasticus growing on six different hosts produced different gas chromatograph profiles indicating the influence of host on the metabolite production of parasite. 1, 2, 3‑…
Number of citations: 1 journal.lu.lv
SD Rychnovsky - The Journal of Organic Chemistry, 1989 - ACS Publications
… isomer8 by treating 4-methyl-3-[(trimethylsilyl)oxy]pentanal (1) (prepared in two steps from the homoallylic alcohol 2-methyl-5-hexen-3-ol) with (phenylthio)trimethylsilane and catalytic …
Number of citations: 75 pubs.acs.org
VR Dulce, G Anne, K Manuel, AA Carlos, RC Jacobo… - Heliyon, 2021 - cell.com
Two artisanal fermentation processes for Criollo cocoa beans with different turning start times (24 h and 48 h) were studied. The aromatic profile of cocoa turned every 24 h (B1) …
Number of citations: 13 www.cell.com
XY Tan, A Misran, KW Cheong, LDJ Daim, P Ding… - Scientia …, 2020 - Elsevier
The aim of the present work was to characterize the quality of durians at consumptions stage. Seven clones of durian namely “Musang King”, “D24″, “D88″, “IOI”, “XO”, “Red Prawn” …
Number of citations: 19 www.sciencedirect.com
R Xie, G Liu, D Liu, S Liang, D Lei, H Dong, H Huang… - Chemosphere, 2019 - Elsevier
… Several short chain compounds were observed in the aqueous phase, such as 3-Methyl-2-butanone, trans-3-Penten-2-ol and 2-Methyl-5-hexen-3-ol, indicating that toluene oxidation by …
Number of citations: 26 www.sciencedirect.com
S Hu, S Jayaraman… - The Journal of Organic …, 1998 - ACS Publications
… -butyldimethylsilyl)oxy]-2-methyl-5-hexen-3-ol(14). This was … butyldimethylsilyl)oxy]-2-methyl-5-hexen-3-ol(15). Compound … butyldimethylsilyl)oxy]-2-methyl-5-hexen-3-ol(16). Compound …
Number of citations: 29 pubs.acs.org
I Lillien, RA Doughty - The Journal of Organic Chemistry, 1968 - ACS Publications
… , nmr spectrum, and chemical behavior, and its identification as 2-methyl5-hexen-3-ol was … identified as 2-methyl-5hexen-3-ol (9) by virtue of complete congruence with synthetic …
Number of citations: 14 pubs.acs.org

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